Superior Intrinsic Activity Against Pseudomonas aeruginosa Compared to Sparfloxacin
Against 730 bacterial isolates representing 49 species, ciprofloxacin exhibited a 2-fold lower MIC90 (minimum inhibitory concentration for 90% of isolates) against Pseudomonas aeruginosa compared to sparfloxacin. While tosufloxacin showed the lowest MIC90 in this study, ciprofloxacin was more potent than sparfloxacin, a clinically relevant comparator [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 2.0 μg/mL |
| Comparator Or Baseline | Sparfloxacin: MIC90 = 4.0 μg/mL; Tosufloxacin: MIC90 = 1.0 μg/mL |
| Quantified Difference | Ciprofloxacin MIC90 is 2-fold lower (more potent) than sparfloxacin against P. aeruginosa |
| Conditions | Agar dilution method against 730 clinical isolates, including Pseudomonas aeruginosa |
Why This Matters
This 2-fold lower MIC90 translates to a lower required dose or a higher probability of achieving therapeutic success against this difficult-to-treat pathogen, making ciprofloxacin hydrochloride a more reliable selection for anti-pseudomonal research or formulation.
- [1] Barry AL, Fuchs PC. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin. Antimicrob Agents Chemother. 1991;35(5):955-960. View Source
